molecular formula C9H10OS2 B7996899 S-2-Methylthiophenylthioacetate

S-2-Methylthiophenylthioacetate

Cat. No.: B7996899
M. Wt: 198.3 g/mol
InChI Key: XEKIRJNLWYLFPQ-UHFFFAOYSA-N
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Description

S-2-Methylthiophenylthioacetate is a chemical compound with the molecular formula C10H12OS2. It is a derivative of thiophene, a sulfur-containing heterocycle that is widely studied for its diverse chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of S-2-Methylthiophenylthioacetate typically involves the reaction of 2-methylthiophenol with thioacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include sulfur-containing compounds and catalysts that facilitate the thiolation process .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. Industrial production may also involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

S-2-Methylthiophenylthioacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

S-2-Methylthiophenylthioacetate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of S-2-Methylthiophenylthioacetate involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to modulation of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

S-2-Methylthiophenylthioacetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a thiophene ring with a thioacetate group makes it a versatile compound for various applications, distinguishing it from other thiophene derivatives .

Properties

IUPAC Name

S-(2-methylsulfanylphenyl) ethanethioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10OS2/c1-7(10)12-9-6-4-3-5-8(9)11-2/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEKIRJNLWYLFPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SC1=CC=CC=C1SC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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